molecular formula C19H27N3 B15032469 1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B15032469
M. Wt: 297.4 g/mol
InChI Key: NYEFMWIMPFKBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring, a butyl group, and a tetrahydroisoquinoline core with a carbonitrile functional group.

Preparation Methods

The synthesis of 1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with a suitable alkyl halide, followed by cyclization and functional group transformations to introduce the tetrahydroisoquinoline and carbonitrile moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydroisoquinoline core, leading to various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like TEMPO, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Scientific Research Applications

1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of signaling pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H27N3

Molecular Weight

297.4 g/mol

IUPAC Name

1-butyl-3-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C19H27N3/c1-2-3-11-18-16-10-6-5-9-15(16)17(14-20)19(21-18)22-12-7-4-8-13-22/h2-13H2,1H3

InChI Key

NYEFMWIMPFKBPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C2=C1CCCC2)C#N)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.